molecular formula C25H22BrNO4 B252902 5-bromo-1-(2,5-dimethylbenzyl)-3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

5-bromo-1-(2,5-dimethylbenzyl)-3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Katalognummer B252902
Molekulargewicht: 480.3 g/mol
InChI-Schlüssel: NSLNJRDOWKMWCO-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-1-(2,5-dimethylbenzyl)-3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, commonly known as BDF-589, is a synthetic compound with potential anticancer properties. BDF-589 belongs to the family of indolyl ketones and has been found to inhibit the growth of various cancer cell lines.

Wirkmechanismus

The mechanism of action of BDF-589 is not fully understood. However, it has been suggested that BDF-589 inhibits the activity of the proteasome, which is responsible for the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDF-589 has been found to have several biochemical and physiological effects. It has been shown to induce the accumulation of polyubiquitinated proteins, which is indicative of proteasome inhibition. BDF-589 has also been found to activate the unfolded protein response, which is a cellular stress response that promotes cell survival. In addition, BDF-589 has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BDF-589 in lab experiments is its potential as an anticancer agent. BDF-589 has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further study. However, one limitation of using BDF-589 in lab experiments is its potential toxicity. BDF-589 has been found to induce cell cycle arrest and apoptosis in normal cells as well as cancer cells, which can limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the study of BDF-589. One direction is to investigate the potential use of BDF-589 in combination with other anticancer agents. BDF-589 has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy. Another direction is to investigate the potential use of BDF-589 in the treatment of other diseases, such as neurodegenerative diseases. BDF-589 has been found to activate the unfolded protein response, which is a cellular stress response that promotes cell survival, making it a potential candidate for the treatment of diseases characterized by protein misfolding. Finally, further study is needed to fully understand the mechanism of action of BDF-589 and its potential as an anticancer agent.

Synthesemethoden

BDF-589 can be synthesized using a multi-step process. The first step involves the reaction of 2,5-dimethylbenzylamine with 2-furyl ketone to form an imine intermediate. The imine intermediate is then reacted with ethyl cyanoacetate to form a Michael adduct. The Michael adduct is then cyclized to form the indole ring and subsequently brominated to form BDF-589.

Wissenschaftliche Forschungsanwendungen

BDF-589 has been extensively studied for its potential anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. BDF-589 has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, BDF-589 has been found to sensitize cancer cells to radiation therapy and chemotherapy.

Eigenschaften

Produktname

5-bromo-1-(2,5-dimethylbenzyl)-3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molekularformel

C25H22BrNO4

Molekulargewicht

480.3 g/mol

IUPAC-Name

5-bromo-1-[(2,5-dimethylphenyl)methyl]-3-[(E)-4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C25H22BrNO4/c1-16-5-6-17(2)18(12-16)15-27-23-10-7-19(26)13-22(23)25(30,24(27)29)14-20(28)8-9-21-4-3-11-31-21/h3-13,30H,14-15H2,1-2H3/b9-8+

InChI-Schlüssel

NSLNJRDOWKMWCO-CMDGGOBGSA-N

Isomerische SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)/C=C/C4=CC=CO4)O

SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C=CC4=CC=CO4)O

Kanonische SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C=CC4=CC=CO4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.